1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid
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Overview
Description
1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid is a complex organic compound that features a unique structure combining a pyridazinone ring with an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 5-chloro-2-hydroxyaniline with a suitable pyridazinone derivative under acidic conditions to form the intermediate. This intermediate is then coupled with an adamantane-2-carboxylic acid derivative through a series of reactions, including esterification and amidation, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of the nitro group would produce an amine.
Scientific Research Applications
1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, such as cancer or neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-{5-Chloro-2-hydroxyphenyl}-5-oxopyrrolidine-3-carboxylic acid: This compound shares a similar phenyl and carboxylic acid structure but differs in the core ring system.
6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzo-triazole-4-carboxylic acid: Another compound with a similar phenyl and carboxylic acid structure but with a different heterocyclic core.
Uniqueness
1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid is unique due to its combination of a pyridazinone ring with an adamantane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H22ClN3O4 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-[5-chloro-4-(2-hydroxyanilino)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C21H22ClN3O4/c22-18-15(24-14-3-1-2-4-16(14)26)10-23-25(19(18)27)21-8-11-5-12(9-21)7-13(6-11)17(21)20(28)29/h1-4,10-13,17,24,26H,5-9H2,(H,28,29) |
InChI Key |
MMGZLGKPZVRPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3C(=O)O)N4C(=O)C(=C(C=N4)NC5=CC=CC=C5O)Cl |
Origin of Product |
United States |
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